molecular formula C12H18FNO B13071654 N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline

N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline

Cat. No.: B13071654
M. Wt: 211.28 g/mol
InChI Key: XXLCZVNTKJVHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline: is an organic compound that belongs to the class of anilines It features a fluorine atom and a methoxy group attached to the benzene ring, along with a 2,2-dimethylpropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline typically involves the reaction of 3-fluoro-4-methoxyaniline with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of fluorine and methoxy substituents on biological activity. It may also be used in the development of fluorescent probes for imaging applications.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure can be exploited to design molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

  • N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
  • N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine

Comparison: Compared to similar compounds, N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline is unique due to the presence of both fluorine and methoxy groups on the benzene ring. These substituents can significantly alter the compound’s chemical and biological properties, making it a valuable molecule for various applications.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline

InChI

InChI=1S/C12H18FNO/c1-12(2,3)8-14-9-5-6-11(15-4)10(13)7-9/h5-7,14H,8H2,1-4H3

InChI Key

XXLCZVNTKJVHFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=CC(=C(C=C1)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.